HIV gag peptide (197-205)
Description
HIV Gag peptide (197-205) is a 9-amino acid epitope (AMQMLKETI) derived from the p24 capsid domain of the HIV-1 Gag polyprotein . As an H-2Kd-restricted peptide, it is primarily used in murine models to study cytotoxic T-lymphocyte (CTL) responses and immune evasion mechanisms . The p24 protein itself is critical for viral capsid assembly, making this peptide a valuable tool for investigating immune targeting of structural HIV components . Its applications span vaccine development, T-cell receptor (TCR) specificity studies, and latency reversal agent (LRA) efficacy testing .
Properties
Molecular Formula |
C45H81N11O14S2 |
|---|---|
Molecular Weight |
1064.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H81N11O14S2/c1-9-24(4)35(45(69)70)55-44(68)36(26(6)57)56-42(66)29(14-16-34(59)60)52-38(62)27(12-10-11-19-46)50-43(67)32(22-23(2)3)54-41(65)31(18-21-72-8)53-39(63)28(13-15-33(48)58)51-40(64)30(17-20-71-7)49-37(61)25(5)47/h23-32,35-36,57H,9-22,46-47H2,1-8H3,(H2,48,58)(H,49,61)(H,50,67)(H,51,64)(H,52,62)(H,53,63)(H,54,65)(H,55,68)(H,56,66)(H,59,60)(H,69,70)/t24-,25-,26+,27-,28-,29-,30-,31-,32-,35-,36-/m0/s1 |
InChI Key |
BHBRDNSYHLCVKF-DEUCYQAFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
HIV gag peptide (197-205) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of HIV gag peptide (197-205) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
HIV gag peptide (197-205) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used to study structure-function relationships or improve peptide stability .
Scientific Research Applications
HIV gag peptide (197-205) has several scientific research applications:
Immunology: It is used to study immune responses, particularly CD8+ T cell recognition and activation.
Vaccine Development: The peptide is a candidate for inclusion in HIV vaccines to elicit specific immune responses.
Drug Development: It serves as a model for developing inhibitors targeting the HIV-1 gag protein.
Diagnostics: The peptide can be used in assays to detect immune responses in HIV-infected individuals.
Mechanism of Action
HIV gag peptide (197-205) exerts its effects by being presented on the surface of infected cells in the context of H-2Kd molecules. This presentation allows CD8+ T cells to recognize and kill the infected cells. The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, triggering a cascade of signaling events that lead to the destruction of the infected cell .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of HIV Gag Peptides
| Feature | HIV Gag (197-205) | HIV p17 (77-85) | Recombinant p24 |
|---|---|---|---|
| Sequence | AMQMLKETI | SLYNTVATL | Full-length p24 protein |
| Source Protein | p24 capsid | p17 matrix | p24 capsid |
| Immune Restriction | H-2Kd (murine) | HLA-A2 (human) | None (broad antibody) |
| Detection Method | IP-Simoa | ELISpot | Simoa/ELISA |
| Key Application | CTL response studies | Cross-reactivity assays | Viral load quantification |
Table 2: Sensitivity of Detection Methods
| Method | Limit of Detection (LOD) | Target |
|---|---|---|
| Direct Simoa | 0.01–30 pg/mL | p24/p27 proteins |
| IP-Simoa | 0.001–3 pg/mL | p24/p27 proteins |
| Synthetic Peptide ELISpot | 10–100 SFC/10⁶ PBMCs | Epitope-specific CTLs |
Q & A
Q. How can p24 detection assays inform HIV cure strategies targeting the "kick and kill" approach?
- Methodological Answer : Use IP-Simoa to quantify p24 rebound after latency reversal agents (e.g., vorinostat). Correlate p24 levels with CTL-mediated killing efficiency in ex vivo co-cultures. Validate therapeutic efficacy in humanized mouse models by measuring p24 reduction in plasma and tissues. Combine with flow cytometry to identify p24+ cells co-expressing immune checkpoint markers (e.g., PD-1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
